molecular formula C10H7F2O6P B1670568 DiFMUP CAS No. 214491-43-7

DiFMUP

Cat. No.: B1670568
CAS No.: 214491-43-7
M. Wt: 292.13 g/mol
InChI Key: DZANYXOTJVLAEE-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorogenic substrate widely used to measure phosphatase activity. Its structure includes a phosphate group linked to a fluorogenic 4-methylumbelliferone core, modified with two fluorine atoms at positions 6 and 8 (Fig. 1A) . This modification lowers the pKa of the hydrolyzed product (DiFMU) to ~4.7, enabling fluorescence detection under acidic conditions (pH 4–6), unlike its non-fluorinated analog, 4-methylumbelliferyl phosphate (MUP), which requires neutral or alkaline pH for optimal fluorescence . This compound is highly sensitive, with excitation/emission maxima at ~358/455 nm, and is employed in high-throughput screening (HTS), kinetic assays, and imaging studies of enzymatic activity (e.g., alkaline phosphatase in bone tissue) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate can be synthesized through the fluorination of 4-methylumbelliferyl phosphateThe reaction conditions typically require a fluorinating agent and a suitable solvent, such as dimethyl sulfoxide (DMSO) .

Industrial Production Methods: In industrial settings, the production of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves large-scale synthesis using automated reactors. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of the fluorescent compound 6,8-difluoro-4-methylumbelliferone .

Common Reagents and Conditions:

    Reagents: Phosphatases (e.g., alkaline phosphatase, acid phosphatase)

    Conditions: The reactions are typically carried out at specific pH levels optimal for the enzyme activity. .

Major Products: The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence with excitation/emission maxima of approximately 358/450 nm .

Scientific Research Applications

Enzyme Activity Assays

DiFMUP is extensively utilized in enzyme activity assays, particularly for measuring the activity of protein tyrosine phosphatases (PTPs) and alkaline phosphatases (ALPs).

  • Phosphatase Activity Assays : this compound serves as a substrate in assays to measure PTP activity. The hydrolysis of this compound releases a fluorescent product, allowing for sensitive detection of enzyme activity. Studies have shown that assays using this compound can achieve sensitivities that are 1–2 orders of magnitude greater than traditional colorimetric methods, requiring significantly less enzyme concentration .
  • Continuous Assay Methodologies : Automated fluorescence-based methods using this compound enable real-time monitoring of enzyme kinetics. For instance, the continuous measurement of protein serine/threonine phosphatase (PP2A) activity has been successfully demonstrated using a FLEXstation, showcasing the advantages of high sensitivity and reduced substrate preparation time .

Cellular Imaging and Analysis

This compound's fluorescent properties make it an excellent candidate for cellular imaging applications.

  • Cellular Imaging : The hydrolysis of this compound can be visualized in live cells, providing insights into phosphatase activity within cellular contexts. This approach has been employed to monitor ALP activity in osteoblastic cells and bone tissue, allowing researchers to assess the spatial distribution and functional status of ALP in real-time .
  • High-Content Screening : In drug discovery and development, this compound is used in high-content screening assays to evaluate cellular responses to various compounds. Its ability to produce a strong fluorescent signal upon dephosphorylation enables the detection of subtle changes in enzyme activity across large sample sizes .

Drug Discovery and Development

This compound plays a critical role in identifying potential therapeutic compounds through its application in drug discovery.

  • Target Identification and Validation : By utilizing this compound in assays that measure the inhibition of specific phosphatases, researchers can identify and validate targets for therapeutic intervention. For example, studies have demonstrated that certain inhibitors exhibit selective action against PTPs when assessed using this compound as a substrate .
  • Toxicology Assessments : this compound has been employed in biochemical toxicology assays to evaluate the effects of various substances on phosphatase activity. This application is crucial for understanding the mechanisms of toxicity and developing safer pharmaceutical compounds .

Case Studies

The following table summarizes notable case studies that highlight the applications of this compound:

Study Application Findings
Study on PTPN2 and PTPN6 InhibitionAssay DevelopmentMethyl syringate was shown to inhibit hydrolysis of this compound by PTPN2 and PTPN6, demonstrating its potential as a therapeutic agent for type 2 diabetes .
Imaging ALP ActivityCellular ImagingThis compound was used to visualize ALP activity in bone tissue, providing insights into bone metabolism and potential disorders .
Continuous Measurement of PP2A ActivityEnzyme AssaysAn automated method using this compound allowed for real-time kinetic analysis of PP2A, enhancing understanding of this critical signaling pathway .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves its hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing the fluorescent 6,8-difluoro-4-methylumbelliferone. This fluorescence can be continuously monitored, providing real-time data on enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DiFMUP vs. MUP (4-Methylumbelliferyl Phosphate)

  • Structural Differences : this compound differs from MUP by two fluorine atoms at positions 6 and 6.
  • pKa and pH Sensitivity :

    Substrate pKa of Hydrolyzed Product Optimal pH Range
    This compound 4.7 4.0–6.0
    MUP 7.8 7.0–9.0

    The lower pKa of this compound makes it superior for assays requiring acidic conditions, such as acid phosphatase activity .

  • Sensitivity: this compound exhibits higher fluorescence quantum yield in acidic environments, reducing background noise in cellular or tissue assays .

This compound vs. pNPP (para-Nitrophenyl Phosphate)

  • Detection Method: this compound: Fluorogenic (fluorescence intensity increases upon hydrolysis). pNPP: Colorimetric (yellow color from para-nitrophenol release).
  • Sensitivity :

    Substrate Limit of Detection (LoD) Dynamic Range
    This compound ~1 nM >100-fold
    pNPP ~10 μM ~10-fold

    This compound is ~10,000× more sensitive, enabling low-abundance phosphatase detection .

  • Applications :
    • This compound: Preferred for live-cell imaging, HTS, and low-activity phosphatases (e.g., PRL-3 in cancer studies) .
    • pNPP: Used for basic phosphatase profiling due to cost-effectiveness .

Biochemical Performance in Enzyme Assays

Catalytic Efficiency (kcat/Km)

Substrate Enzyme kcat/Km (s⁻¹M⁻¹) Reference
This compound Mn-PP1a 1.2 × 10⁴
H3pT3 peptide Mn-PP1a 2.8 × 10³
This compound YopH 5.6 × 10³

This compound shows higher catalytic efficiency compared to physiological peptide substrates, making it ideal for in vitro mechanistic studies .

Assay Robustness (HTS Metrics)

Substrate Z’ Factor Signal/Background (S/B) Signal/Noise (S/N)
This compound 0.81 128 1325
Peptide 1 0.68 10 235

This compound outperforms peptide substrates in HTS, with superior Z’ values and sensitivity, critical for identifying weak inhibitors (e.g., in LYP inhibitor screens) .

Selectivity and Interference Considerations

  • Substrate Specificity :
    • This compound is broadly used for tyrosine phosphatases (e.g., SHP2, PRL-3) but may exhibit off-target activity in alkaline phosphatase-rich environments (e.g., bone tissue) .
    • Peptide substrates (e.g., pCAP peptides) offer higher specificity for individual phosphatases but lack this compound’s dynamic range .
  • Compound Interference : Auto-fluorescent compounds in HTS can mask this compound signals, necessitating kinetic readouts to distinguish true inhibitors .

Biological Activity

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a fluorogenic substrate widely recognized for its application in detecting phosphatase activity. This compound has gained significant attention in biochemical research due to its unique properties that enable real-time monitoring of enzyme activities, particularly alkaline phosphatase (ALP) and protein phosphatases.

  • Chemical Name: 6,8-Difluoro-4-methyl-7-(phosphonooxy)-2H-1-benzopyran-2-one
  • Molecular Weight: 292.13 g/mol
  • Formula: C₁₀H₇F₂O₆P
  • CAS Number: 214491-43-7
  • Purity: ≥95% (HPLC)
  • Excitation/Emission Maxima: 358/455 nm

This compound is soluble in DMSO and is typically prepared in this solvent for use in laboratory settings .

This compound serves as a substrate for various phosphatases, undergoing hydrolysis to release a fluorescent product upon enzymatic action. This reaction can be quantitatively monitored through fluorescence spectroscopy, making it an effective tool for assessing enzyme activity in various biological contexts.

Alkaline Phosphatase Activity

Research has demonstrated that this compound is particularly useful for studying ALP activity. In a study involving osteoblastic cells and rat bone tissue, this compound was hydrolyzed by ALP, resulting in a measurable increase in fluorescence. This process was confirmed by the application of the ALP inhibitor levamisole, which significantly reduced fluorescence signals, indicating the specificity of this compound for ALP .

Table 1: Summary of this compound Hydrolysis Studies

Study ReferenceCell Type / TissueEnzyme TestedInhibitor UsedResult
PLOS ONE (2011)Osteoblastic cellsALPLevamisoleSignificant inhibition of fluorescence
R&D Systems (2024)Rat bone tissueALPNoneQuantitative detection via fluorescence
ACS Biochemistry (2018)VariousProtein PhosphatasesNoneValidated assay protocol

Application in Protein Phosphatase Assays

This compound has also been employed to measure the activity of other phosphatases, including protein serine/threonine phosphatase (PP2A). An automated fluorescence-based method utilizing this compound allows for continuous monitoring of PP2A activity, providing insights into its regulatory mechanisms within signaling pathways .

Case Studies

  • Imaging Alkaline Phosphatase Activity : A study utilized this compound to visualize ALP activity in bone tissue using 19F magnetic resonance spectroscopy (19FMRS). The results indicated distinct chemical shifts corresponding to the hydrolysis product of this compound, allowing for non-invasive imaging of enzyme activity in vivo .
  • Continuous Assay Development : An automated assay was developed using this compound to measure PP2A activity across various protein preparations. This method demonstrated high sensitivity and real-time kinetic data, outperforming traditional colorimetric assays .

Q & A

Basic Research Questions

Q. How is DiFMUP utilized in quantitative phosphatase activity assays?

this compound serves as a fluorogenic substrate for continuous phosphatase activity measurement. Its hydrolysis by phosphatases (e.g., alkaline/acid phosphatases) releases the fluorescent product DiFMU, detectable at excitation/emission maxima of 358/450 nm. A standard protocol involves:

  • Reagents : 50 mM Tris buffer (pH 8.0), this compound stock (dissolved in DMSO or water), and BSA to stabilize enzymes .
  • Instrumentation : Fluorescence spectrophotometers (e.g., Turner BioSystems TD-700) calibrated with alkaline phosphatase standards (1.0–100 pg/ml sensitivity) .
  • Procedure : Pre-incubate enzyme with this compound, measure fluorescence kinetics, and calculate activity using a standard curve .

Q. Why is this compound preferred over non-fluorinated substrates like MUP?

this compound’s fluorination reduces photobleaching while retaining high quantum yield (0.89 vs. MUP’s 0.63). Its lower pKa (4.9 vs. MUP’s 7.8) enables sensitive detection of acid phosphatases without requiring alkaline pH adjustments .

Q. What are the critical controls for validating this compound-based assays?

  • Blank controls : Measure background fluorescence of buffer + this compound without enzyme.
  • Inhibition controls : Use phosphatase inhibitors (e.g., sodium orthovanadate) to confirm signal specificity.
  • Standard curve reproducibility : Triplicate measurements of enzyme standards ensure linearity (R² > 0.98) .

Advanced Research Questions

Q. How does substrate selection (this compound vs. peptide substrates) influence inhibitor screening outcomes?

Substrate choice significantly impacts hit compound identification. For example:

  • Peptide substrates (e.g., pCAP-based) better mimic physiological phosphorylation sites, identifying inhibitors like EGCDG (IC₅₀ = 50 nM).
  • This compound yields higher signal-to-noise ratios (S/N ~1325 vs. ~235 for peptides) but may miss context-dependent inhibitors.
Parameter Peptide Substrate This compound
Z’ factor0.680.81
Hit overlap (%)60%60%
Novel inhibitors (%)40%30%
Source: Comparative screen of 2,000 compounds

Q. What strategies optimize this compound concentration in kinetic studies of protein tyrosine phosphatases (PTPs)?

  • Substrate titration : Use 10 µM this compound for PTP1B/PTPN2 IC₅₀ assays to balance sensitivity and cost.
  • Pre-steady-state analysis : Monitor "burst" kinetics (e.g., stopped-flow mixing with PP2C) to resolve catalytic rates (kₐₜ) and binding constants (Kₘ) .

Q. How can this compound be integrated into microfluidic systems for high-throughput applications?

  • Magnetic bead capture : Immobilize phosphatases on beads in microchannels; transfer to this compound-containing chambers with <0.002% carryover.
  • Real-time detection : Use on-chip fluorescence readers to quantify enzymatic conversion (e.g., 100% this compound hydrolysis in 15 minutes) .

Q. How should researchers address contradictory data when this compound assays conflict with alternative methods?

  • Cross-validation : Compare this compound results with colorimetric substrates (e.g., pNPP) or immunoblotting.
  • Contextual factors : Consider pH, ionic strength, and enzyme isoforms (e.g., SHP1 vs. LYP) that alter substrate affinity .

Q. Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound assay data?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., four-parameter logistic model).
  • Error analysis : Report SEM for triplicate experiments and apply ANOVA for multi-group comparisons .

Q. How do fluorinated substrates like this compound enhance live-cell phosphatase imaging?

  • Membrane permeability : this compound’s neutral charge facilitates cellular uptake.
  • Quenching controls : Include non-hydrolyzable analogs (e.g., this compound-Me) to distinguish intracellular vs. extracellular signals .

Properties

IUPAC Name

(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZANYXOTJVLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261252
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214491-43-7
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214491-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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